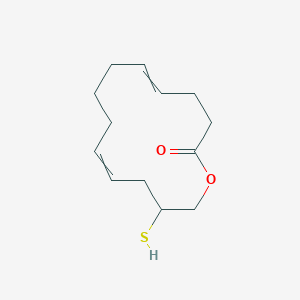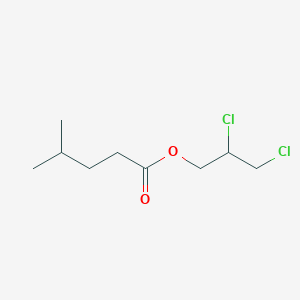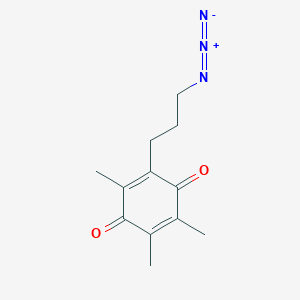
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is a compound of interest in various fields of scientific research. This compound features a unique structure with an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadiene-dione core. The presence of the azide group makes this compound particularly useful in click chemistry and other synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the introduction of the azide group through a nucleophilic substitution reaction. One common method is to start with a 3-chloropropyl derivative, which undergoes substitution with sodium azide to form the azidopropyl intermediate. This intermediate is then reacted with a trimethylcyclohexadiene-dione precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation and Reduction: The cyclohexadiene-dione core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Oxidized or Reduced Cyclohexadiene-Dione Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is primarily based on its ability to participate in click chemistry reactions. The azide group acts as a reactive site that can form stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from molecular synthesis to bioconjugation .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropyl Derivatives: Compounds with similar azide-functionalized propyl chains.
Trimethylcyclohexadiene-Dione Derivatives: Compounds with similar cyclohexadiene-dione cores.
Uniqueness
2-(3-Azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of its azide functionality and the trimethyl-substituted cyclohexadiene-dione core. This combination imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
89890-34-6 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(3-azidopropyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-7-8(2)12(17)10(9(3)11(7)16)5-4-6-14-15-13/h4-6H2,1-3H3 |
InChI Key |
URHUYJHKXFFTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCN=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


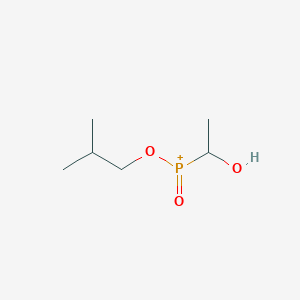

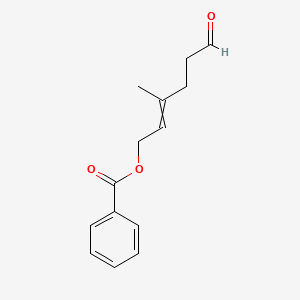
silane](/img/structure/B14387275.png)
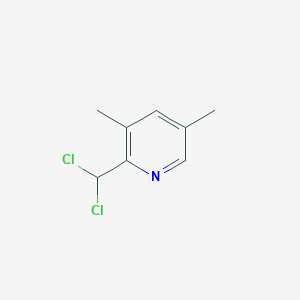

![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
